

A Comparative Genomic and Biosynthetic Guide to Napsamycin C and Mureidomycin

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Compound of Interest

Compound Name: Napsamycin C

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A deep dive into the genetic blueprints of two closely related uridyl-peptide antibiotics, **Napsamycin C** and mureidomycin, reveals a highly conserved biosynthetic architecture. This guide provides a comparative analysis of their biosynthetic gene clusters, detailing gene functions, proposed biosynthetic pathways, and experimental protocols for their study, aimed at researchers, scientists, and drug development professionals.

Napsamycin C and mureidomycin are members of the uridyl-peptide class of antibiotics, known for their activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*. Their biosynthesis is orchestrated by complex non-ribosomal peptide synthetase (NRPS) machinery encoded within dedicated biosynthetic gene clusters (BGCs). The **Napsamycin C** BGC was identified in *Streptomyces* sp. DSM5940, while the mureidomycin BGC is found in *Streptomyces roseosporus* NRRL 15998. A remarkable feature of these clusters is that the heterologous expression of the napsamycin BGC in *Streptomyces coelicolor* M1154 leads to the production of both napsamycins and mureidomycins, highlighting their close genetic and biosynthetic relationship.^[1]

Comparative Analysis of Biosynthetic Gene Clusters

The **Napsamycin C** BGC from *Streptomyces* sp. DSM5940 consists of 29 putative genes, while the mureidomycin BGC from *Streptomyces roseosporus* NRRL 15998 is comprised of 28 open reading frames (ORFs).^{[1][2]} The organization of these genes is strikingly similar, with a high degree of homology observed between the corresponding genes in both clusters. The

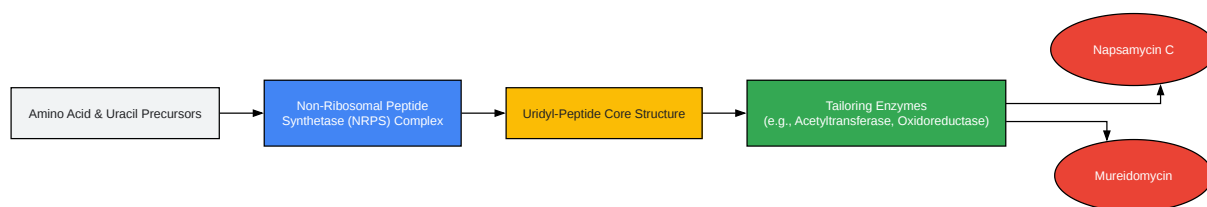
table below provides a comparative overview of the genes and their putative functions, compiled from various genomic and functional analyses.

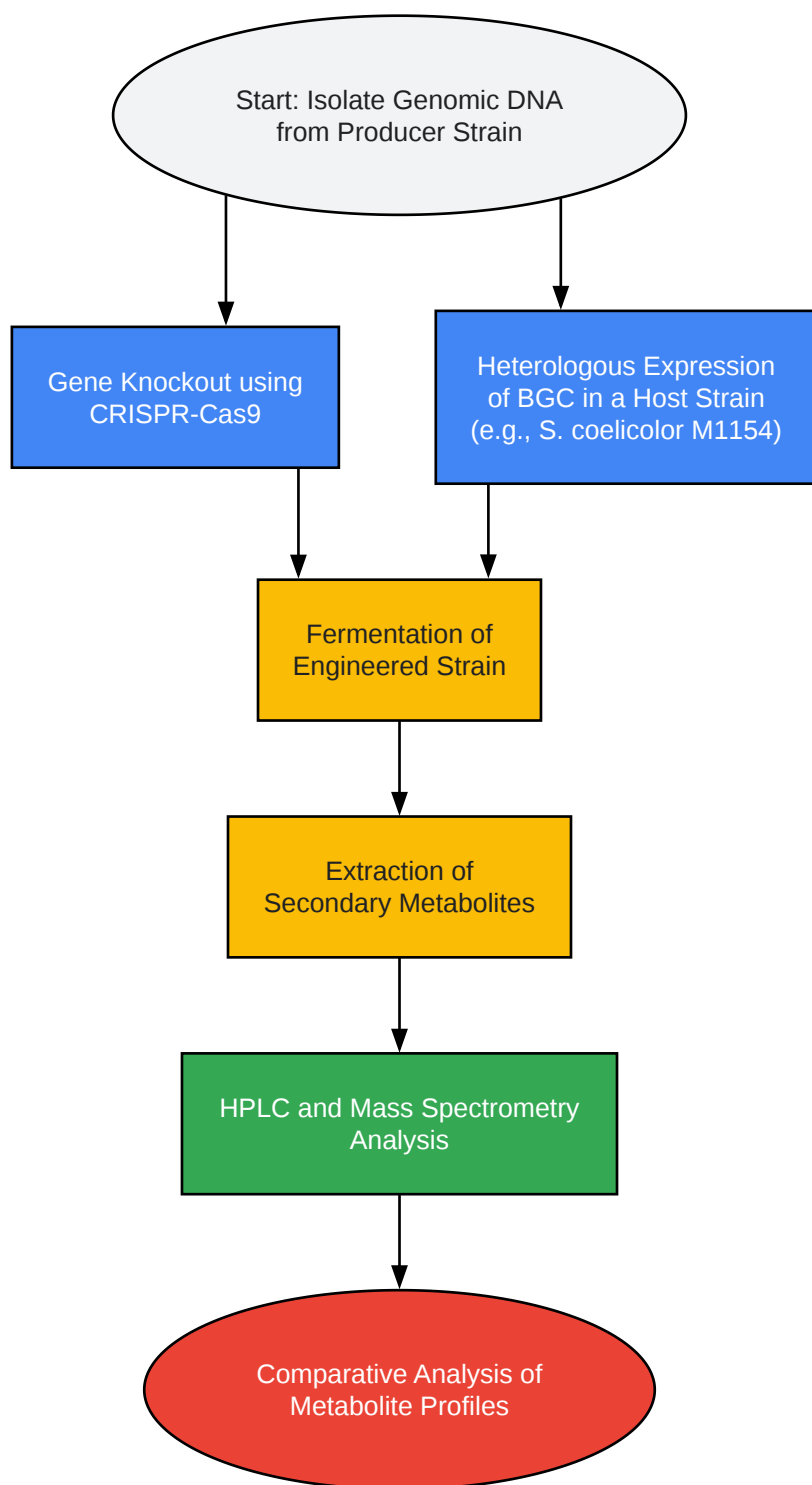
Napsamycin C BGC (nap) Gene	Mureidomycin BGC (mrd) Gene	Putative Function
napA	mrda	Transcriptional regulator
napB	mrdb	N-acetyltransferase
napC	mrdc	ABC transporter ATP-binding protein
napD	mrdd	ABC transporter permease
napE	mrde	MbtH-like protein
napF	mrdf	Adenylation (A) domain-containing protein
napG	mr dg	Thioesterase
napH	mr dh	Condensation (C) domain-containing protein
napI	mr di	Peptidyl carrier protein (PCP)
napJ	mr dJ	C-domain protein
napK	mr dK	A-domain protein
napL	mr dL	PCP
napM	mr dM	C-domain protein
napN	mr dN	A-domain protein
napO	mr dO	PCP
napP	mr dP	C-domain protein
napQ	mr dQ	Epimerization (E) domain-containing protein
napR	mr dR	Thioesterase
napS	mr dS	Acyl-CoA dehydrogenase

napT	mrdT	Enoyl-CoA hydratase/isomerase
napU	mrdU	3-hydroxyacyl-CoA dehydrogenase
napV	mrdV	Acyl-CoA synthetase
napW	mrdW	3-oxoacyl-ACP synthase
napX	mrdX	Acyl carrier protein (ACP)
napY	mrdY	3-oxoacyl-ACP reductase
napZ	mrdZ	3-hydroxyacyl-ACP dehydratase
-	SSGG_02978	Putative regulatory protein
npsM	SSGG_02995	Putative regulatory protein
napU	SSGG_03002	F420/FMN-dependent oxidoreductase (uracil reduction)

Biosynthetic Pathways

The biosynthesis of **Napsamycin C** and mureidomycin follows a non-ribosomal peptide synthesis logic, involving the assembly of amino acid and other precursors on a multi-enzyme complex. The proposed pathway involves the formation of the uridyl-peptide core, followed by tailoring modifications.





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References

- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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